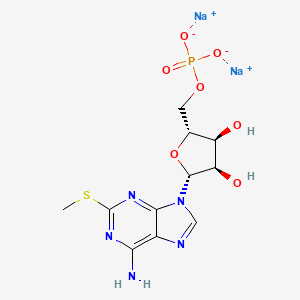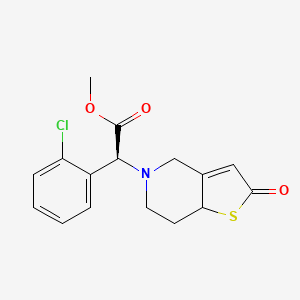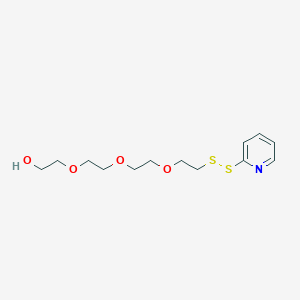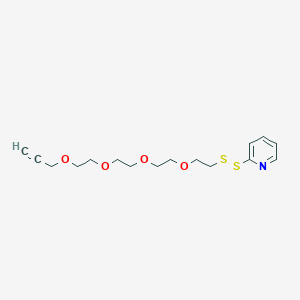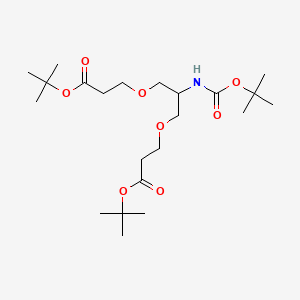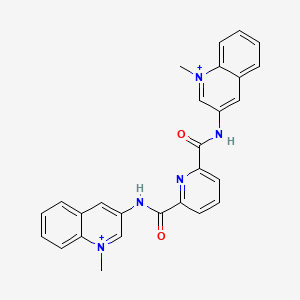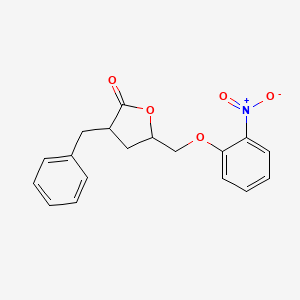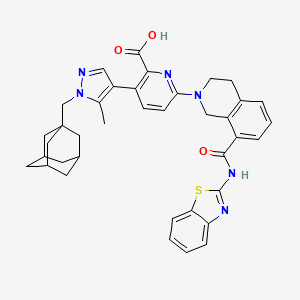
A-1331852
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-1331852 is a first-in-class, potent, and orally bioavailable inhibitor of BCL-XL, a member of the BCL-2 family of proteins. This compound selectively induces apoptosis in BCL-XL-dependent tumor cells, making it a critical tool in cancer research and drug discovery .
Mechanism of Action
Target of Action
A-1331852 is a first-in-class orally active inhibitor that selectively and potently induces apoptosis in tumor cells that are dependent on BCL-XL . BCL-XL is a member of the BCL-2 family of proteins, which are key negative regulators of the intrinsic apoptosis pathway .
Mode of Action
This compound selectively disrupts BCL-XL–BIM complexes, leading to the induction of apoptosis in BCL-XL-dependent tumor cells . This interaction results in changes at the molecular level, triggering cell death in cancer cells that rely on BCL-XL for survival .
Biochemical Pathways
The action of this compound affects the intrinsic apoptotic pathway. This pathway is a general mechanism by which cells commit suicide in response to diverse stresses . In a healthy cell, BAX/BAK proteins reside in an ‘inactivated’ state, either in the cytosol or bound to pro-survival proteins on the mitochondria . Following a death stimulus, apoptosis is initiated by transcriptional or post-translational up-regulation of the BH3-only proteins .
Pharmacokinetics
The pharmacokinetics of this compound upon intravenous dosing in rats are characterized by a 4-hour half-life, low total plasma clearance, and low volume of distribution . The oral exposure of this compound in rats following a 5 mg/kg dose provided excellent coverage of the cellular EC50 despite modest bioavailability .
Result of Action
The result of this compound’s action is the induction of apoptosis in BCL-XL-dependent tumor cells . This leads to the death of these cells, thereby inhibiting tumor growth. This compound has demonstrated antitumor efficacy in preclinical models of both solid and hematological cancers .
Biochemical Analysis
Biochemical Properties
A-1331852 selectively disrupts BCL-XL–BIM complexes and induces the hallmarks of apoptosis in BCL-XL–dependent tumor cells . It does not affect MEF cells lacking BAK or BAX . The Ki value of this compound is less than 10 pM, indicating its high affinity for BCL-XL .
Cellular Effects
This compound selectively and potently induces apoptosis in BCL-XL-dependent tumor cells . It has been used as a critical tool molecule for further exploring BCL-2 family protein biology .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively disrupting BCL-XL–BIM complexes . This disruption leads to the induction of apoptosis in BCL-XL-dependent tumor cells .
Preparation Methods
A-1331852 was developed through structure-based drug design by re-engineering a previously reported BCL-XL inhibitor, A-1155463. The synthetic route and reaction conditions for this compound involve multiple steps, including the formation of key intermediates and final coupling reactions under specific conditions to achieve the desired product .
Chemical Reactions Analysis
A-1331852 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
A-1331852 has several scientific research applications, including:
Chemistry: It serves as a tool molecule for exploring BCL-2 family protein biology.
Biology: It is used to study apoptosis mechanisms in BCL-XL-dependent cells.
Medicine: this compound is being investigated for its potential in cancer therapy, particularly in targeting BCL-XL-dependent tumors.
Industry: It represents an attractive entry into drug discovery programs focused on developing new cancer therapies .
Comparison with Similar Compounds
A-1331852 is unique compared to other BCL-XL inhibitors due to its high potency and oral bioavailability. Similar compounds include:
Navitoclax (ABT-263): An orally bioavailable BCL-2 and BCL-XL inhibitor that has shown antitumor activity but also induces thrombocytopenia.
Venetoclax (ABT-199): A BCL-2-selective inhibitor that maintains efficacy in hematologic tumor models while sparing platelets.
A-1155463: The precursor to this compound, which was re-engineered to improve its pharmacological properties. This compound’s unique design elements and selective inhibition of BCL-XL make it a valuable tool in cancer research and drug discovery
Properties
IUPAC Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQONWEDCOTBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


